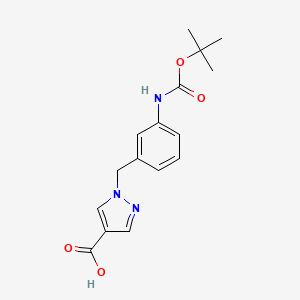![molecular formula C14H18N2O2S B13052295 Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethylamino Group: This step involves the alkylation of the benzo[d]thiazole core with a dimethylamine source.
Esterification: The final step is the esterification of the resulting intermediate with ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the opening of the ring structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzo[d]thiazole core can engage in π-π stacking interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(2-chlorobenzo[D]thiazol-5-YL)acetate
- Ethyl 2-(dimethylamino)-2-(2-fluorobenzo[D]thiazol-5-YL)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is unique due to the presence of the methyl group on the benzo[d]thiazole ring, which can influence its biological activity and chemical reactivity. This methyl group can affect the compound’s lipophilicity, making it more or less permeable to cell membranes compared to its analogs.
Eigenschaften
Molekularformel |
C14H18N2O2S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3 |
InChI-Schlüssel |
AYNWWOVCYVLPJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


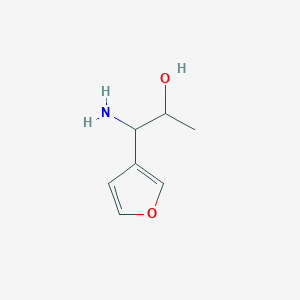
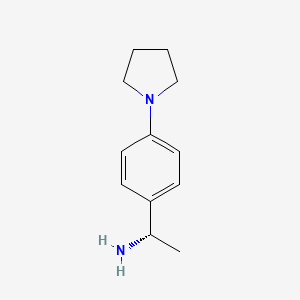
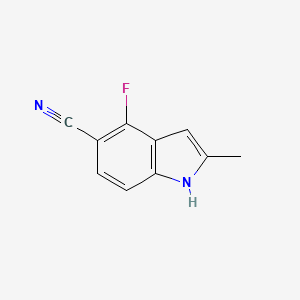


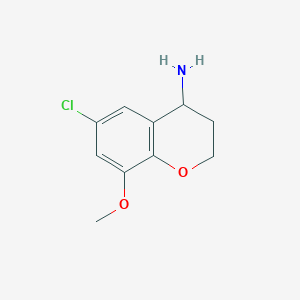
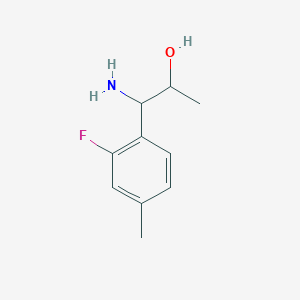
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
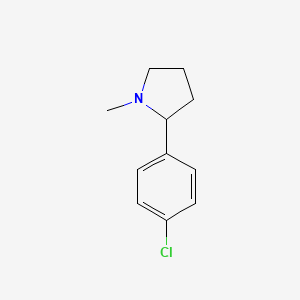
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
